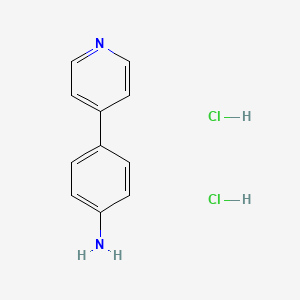

4-(4-Pyridyl)aniline dihydrochloride

描述

BenchChem offers high-quality 4-(4-Pyridyl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Pyridyl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-pyridin-4-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.2ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-8H,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNGVKLTESTAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(4-Pyridyl)aniline dihydrochloride basic properties

An In-depth Technical Guide to the Properties and Applications of 4-(4-Pyridyl)aniline Dihydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-(4-Pyridyl)aniline dihydrochloride, a versatile bifunctional building block crucial in synthetic chemistry, materials science, and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level data to explore the compound's fundamental basicity, practical handling protocols, and its application in advanced synthesis, grounded in established scientific literature.

Core Chemical Identity and Physicochemical Properties

4-(4-Pyridyl)aniline is a heterocyclic aromatic amine that combines the electronic properties of both pyridine and aniline rings. It is most commonly supplied and handled as its dihydrochloride salt to enhance stability and solubility in aqueous media. Understanding the properties of this salt form is critical for its effective use in synthesis.

The structure consists of a pyridine ring and an aniline ring linked at the 4-positions. The presence of two basic nitrogen atoms—the aniline amino group (-NH₂) and the pyridine ring nitrogen—allows for the formation of the dihydrochloride salt, where both sites are protonated.

Physicochemical Data

A summary of the key properties of 4-(4-Pyridyl)aniline dihydrochloride is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(pyridin-4-yl)aniline;dihydrochloride | PubChem |

| CAS Number | 221123-81-9 | PubChem |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | PubChem |

| Molecular Weight | 243.14 g/mol | PubChem |

| Appearance | Off-white to light brown crystalline powder | Sigma-Aldrich |

| Melting Point | >300 °C | Sigma-Aldrich |

| pKa (Predicted) | pKa₁: 2.85 (Anilinium ion), pKa₂: 5.11 (Pyridinium ion) | Chemicalize by ChemAxon |

| Solubility | Soluble in water and methanol. | Various chemical suppliers |

Expert Insight on Basicity (pKa): The predicted pKa values are fundamental to understanding the molecule's behavior. The pyridinium ion (pKa ≈ 5.11) is less acidic than the anilinium ion (pKa ≈ 2.85). This differential basicity is the cornerstone of its utility. It implies that by carefully controlling the pH, one can selectively deprotonate the pyridinium nitrogen while leaving the anilinium ion protonated, or deprotonate both to yield the free base. This allows for regioselective reactions, a critical feature in complex molecule synthesis.

Handling and Preparation of the Free Base: A Foundational Protocol

The dihydrochloride salt is the commercially available and stable form of the compound. However, for most synthetic applications, such as amide couplings or palladium-catalyzed cross-coupling reactions, the nucleophilic free base, 4-(4-Pyridyl)aniline, is required. The conversion from the salt to the free base is a routine but critical first step.

The process involves a straightforward acid-base extraction. The dihydrochloride salt is dissolved in an aqueous medium, and a suitable base is added to raise the pH above the second pKa value (i.e., pH > 5.11, typically pH 8-10), ensuring complete deprotonation of both nitrogen centers.

Workflow for Generating the Free Base

The diagram below illustrates the logical flow of the extraction process.

Caption: Workflow for converting the dihydrochloride salt to the free base.

Detailed Laboratory Protocol

This protocol is a self-validating system; successful extraction and isolation confirm the correct application of acid-base principles.

-

Dissolution: Dissolve 1.0 equivalent of 4-(4-Pyridyl)aniline dihydrochloride in a minimal amount of deionized water in a separatory funnel.

-

Basification: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). The use of a milder base like bicarbonate is often preferred to avoid potential side reactions, though carbonate is more effective for ensuring complete deprotonation.

-

pH Monitoring (Trustworthiness Check): Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding base until the pH is stable in the range of 8-10. At this stage, the free base may precipitate out of the solution as a solid.

-

Extraction: Extract the aqueous suspension/solution three times with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). The free base has significantly higher solubility in these organic solvents than in water.

-

Drying and Isolation: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-(4-Pyridyl)aniline as a solid. The purity can be checked by TLC, ¹H NMR, or LC-MS.

Applications in Synthesis: A Case Study in Drug Discovery

4-(4-Pyridyl)aniline is a "privileged scaffold" in medicinal chemistry. Its structure allows it to act as a versatile linker or a hydrogen-bond donor/acceptor, making it a common building block for kinase inhibitors. The pyridine nitrogen can interact with the hinge region of a kinase, while the aniline moiety provides a vector for further substitution to achieve selectivity and potency.

A prominent example is its use in the synthesis of inhibitors for p38 MAP kinase, a key target in inflammatory diseases.

Synthetic Workflow: Amide Coupling

The aniline nitrogen of 4-(4-Pyridyl)aniline is a potent nucleophile, readily participating in amide bond formation with activated carboxylic acids. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

Caption: Generalized workflow for amide coupling using 4-(4-Pyridyl)aniline.

Example Protocol: Synthesis of a p38 Kinase Inhibitor Precursor

This protocol is adapted from methodologies described in the synthesis of related kinase inhibitors.

-

Acid Activation: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid of interest (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous dimethylformamide (DMF). Stir the mixture for 15-20 minutes at room temperature. This pre-activation step is crucial for generating the highly reactive HOBt-ester.

-

Amine Addition: To the activated acid mixture, add a solution of 4-(4-Pyridyl)aniline (1.05 eq) in anhydrous DMF, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq). DIPEA acts as a non-nucleophilic base to scavenge the acid formed during the reaction without competing in the coupling.

-

Reaction Monitoring (Trustworthiness Check): Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (the aniline) is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted amide.

Safety and Handling

As a dihydrochloride salt, the compound is generally stable. However, like all laboratory chemicals, it should be handled with care.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-(4-Pyridyl)aniline dihydrochloride is more than just a chemical intermediate; it is an enabling tool for modern organic synthesis and drug discovery. Its value lies in its bifunctional nature and the predictable, controllable basicity of its two nitrogen centers. By understanding the principles of its handling—specifically the conversion to its free base—and its reactivity in key transformations like amide coupling, researchers can effectively leverage this scaffold to construct complex and functionally significant molecules. This guide provides the foundational knowledge and practical protocols to do so with scientific rigor and confidence.

References

-

PubChem. (n.d.). 4-(4-Pyridyl)aniline dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemAxon. (n.d.). pKa Prediction. Chemicalize. Retrieved from [Link] (Note: pKa values are predicted via this platform's algorithm).

-

Patel, S. B., et al. (2011). Discovery of N-(4-(2-aminopyridin-4-yl)pyridin-2-yl)-N'-(2-bromo-5-(trifluoromethyl)phenyl)urea (BMS-687453): a selective and orally bioavailable p38α MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(21), 6462–6466. (Note: This reference describes the use of a similar aminopyridyl-phenyl scaffold, illustrating the synthetic principles described). URL: [Link]

A Senior Application Scientist's Technical Guide to 4-(4-Pyridyl)aniline Dihydrochloride

This guide provides an in-depth overview of 4-(4-Pyridyl)aniline Dihydrochloride, a key chemical intermediate for researchers in drug discovery, materials science, and synthetic chemistry. We will explore its chemical identity, properties, synthesis, and critical applications, offering field-proven insights into its practical use.

Core Identity and Registry Information

4-(4-Pyridyl)aniline Dihydrochloride is the hydrochloride salt of 4-(4-Pyridyl)aniline. The salt form is often preferred in laboratory settings to enhance stability and solubility in aqueous media, which can be a significant advantage in certain reaction conditions or for creating stock solutions for biological assays. The core structure consists of an aniline ring linked to a pyridine ring at the 4-positions of both rings.

The primary registry identifier for the dihydrochloride salt is CAS Number 1197193-38-6 .[1] However, a significant body of literature and supplier information refers to the parent compound, the free base 4-(4-Pyridyl)aniline (CAS Number 13296-04-3) .[2][3][4] For practical purposes, researchers often work with the free base and convert it to the salt form in situ or as a final purification step.

Key Synonyms:

-

4-(Pyridin-4-yl)aniline dihydrochloride[1]

-

4-(4-Aminophenyl)pyridine[4]

-

4-PYRIDIN-4-YL-PHENYLAMINE[4]

Physicochemical Properties: A Comparative Overview

Understanding the fundamental properties of both the dihydrochloride salt and its parent free base is crucial for experimental design. The addition of two hydrochloride moieties significantly alters the molecular weight and is expected to influence properties like melting point and solubility.

| Property | 4-(4-Pyridyl)aniline Dihydrochloride | 4-(4-Pyridyl)aniline (Free Base) | Source(s) |

| CAS Number | 1197193-38-6 | 13296-04-3 | [1][2] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | C₁₁H₁₀N₂ | [1][4] |

| Molecular Weight | 243.13 g/mol | 170.22 g/mol | [1][3] |

| Appearance | Not specified (typically a solid) | Off-white to light brown solid or powder | [2][4] |

| Melting Point | Not specified | 232-237 °C | [4] |

| pKa | Not specified | 6.55 ± 0.10 (Predicted) | [2][4] |

| Storage | Inert atmosphere, room temperature | Inert atmosphere, room temperature, keep in dark place | [1][2][4] |

Synthesis, Purification, and Handling

The synthesis of 4-(4-Pyridyl)aniline is a common precursor step to obtaining the dihydrochloride salt. A prevalent laboratory-scale method involves the deprotection of an amine-protected intermediate.

Logical Workflow: From Protected Intermediate to Dihydrochloride Salt

The following diagram illustrates a common synthetic logic. The process begins with a protected form of the aniline, which is then deprotected to yield the free base. The final step is a simple acid-base reaction to form the desired dihydrochloride salt, which often aids in purification and handling.

Caption: Synthetic workflow from a protected precursor to the final dihydrochloride salt.

Exemplary Synthesis Protocol (Free Base)

This protocol describes the synthesis of the free base, 4-(4-Pyridyl)aniline, via deprotection.[4]

Objective: To synthesize 4-(4-Pyridyl)aniline from tert-butyl 4-(pyridin-4-yl)phenylcarbamate.

Materials:

-

tert-butyl 4-(pyridin-4-yl)phenylcarbamate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the starting material, tert-butyl 4-(pyridin-4-yl)phenylcarbamate, in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Reaction Execution: Stir the mixture at room temperature for approximately 2 hours. The Boc-protecting group is cleaved under these acidic conditions. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Upon completion, remove the solvent and excess TFA by distillation under reduced pressure using a rotary evaporator.

-

Workup (Neutralization): Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully add saturated sodium bicarbonate solution to neutralize the remaining acid. The aqueous layer should be basic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Final Isolation: Remove the solvent from the filtrate under reduced pressure to yield the final product, 4-(4-Pyridyl)aniline, as a solid.[4]

Conversion to Dihydrochloride Salt

To convert the isolated free base to the dihydrochloride salt, dissolve the aniline product in a minimal amount of a suitable solvent (like isopropanol or methanol) and add a stoichiometric excess (at least 2 equivalents) of concentrated hydrochloric acid or a solution of HCl in a solvent like ether or dioxane. The dihydrochloride salt will typically precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Safety and Handling

The parent compound is a known irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2][4]

-

Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2] Avoid inhalation of dust and direct contact with skin and eyes.

Applications in Research and Drug Development

The 4-(4-pyridyl)aniline scaffold is a versatile building block, primarily because it combines two key aromatic systems: the electron-rich aniline and the electron-deficient pyridine. This duality makes it a valuable synthon for creating a wide range of more complex molecules with tailored electronic and biological properties.

As a Key Intermediate in Medicinal Chemistry

The pyridine moiety is a ubiquitous feature in many FDA-approved drugs due to its ability to improve water solubility, act as a hydrogen bond acceptor, and coordinate with metal ions in enzymes.[5][6] 4-(4-Pyridyl)aniline serves as a precursor to molecules with diverse therapeutic applications.

-

Cardiac Health: It can be used to synthesize 2-Amino-4-(4-pyridyl)phenol, a compound investigated for its ability to increase cardiac contractility.[3][4]

-

Anticancer Research: The aniline portion of the molecule is frequently modified in the development of kinase inhibitors and other anticancer agents. For instance, derivatives of pyrazolo[3,4-b]pyridines incorporating a substituted aniline moiety at position 6 have shown significant antiproliferative activity against cancer cell lines like MCF-7.[7]

In Materials Science

The conjugated system of 4-(4-pyridyl)aniline makes it a useful building block for organic electronics and coordination polymers. The pyridine nitrogen provides a predictable site for coordination to metal centers, while the aniline can be functionalized to tune the electronic properties of the resulting material.[8]

Conclusion

4-(4-Pyridyl)aniline dihydrochloride (CAS 1197193-38-6) and its free base (CAS 13296-04-3) are indispensable reagents for the modern research scientist. While the dihydrochloride salt offers advantages in handling and solubility, a thorough understanding of the properties and reactivity of the parent aniline is essential for its effective use. Its established role as a precursor in the synthesis of bioactive molecules and functional materials ensures its continued relevance in both academic and industrial research.

References

-

Pharmaffiliates. (n.d.). 4-(Pyridin-4-yl)aniline. CAS No: 13296-04-3. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopyridine. CID 1727. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4,4′-methylenedianiline. Retrieved from [Link]

-

IntechOpen. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyridin-4-ylmethoxy)aniline. CID 13688371. Retrieved from [Link]

-

ResearchGate. (2023). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐4‐ylmethyl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]

-

ACS Publications. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

Sources

- 1. 1197193-38-6|4-(Pyridin-4-yl)aniline dihydrochloride|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-(PYRIDIN-4-YL)ANILINE | 13296-04-3 [chemicalbook.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CAS 18471-73-3: 4-(2-PYRIDYL)ANILINE | CymitQuimica [cymitquimica.com]

4-(4-Pyridyl)aniline dihydrochloride chemical structure and formula

An In-Depth Technical Guide to 4-(4-Pyridyl)aniline Dihydrochloride for Researchers and Drug Development Professionals

Abstract

4-(4-Pyridyl)aniline dihydrochloride is a versatile heterocyclic building block of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. This bifunctional molecule, possessing both a nucleophilic aniline moiety and a basic pyridine ring, serves as a valuable scaffold for the synthesis of complex molecular architectures. Its dihydrochloride salt form offers enhanced stability and solubility in aqueous media compared to its free base, making it a convenient starting material for various synthetic transformations. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, validated synthetic protocols, and key applications, with a focus on the practical insights required by researchers and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust understanding of its handling, characterization, and strategic utilization.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development.

Nomenclature and Key Identifiers

The compound is the hydrochloride salt of the parent molecule, 4-(4-Pyridyl)aniline. The protonation occurs at both the aniline and pyridine nitrogen atoms, resulting in the dihydrochloride salt.

| Property | 4-(4-Pyridyl)aniline Dihydrochloride | 4-(4-Pyridyl)aniline (Free Base) |

| Synonyms | 4-(Pyridin-4-yl)aniline dihydrochloride | 4-(4-Aminophenyl)pyridine, 4-(4-Pyridinyl)aniline[1][2] |

| CAS Number | 1197193-38-6[3] | 13296-04-3[1][4] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂[3] | C₁₁H₁₀N₂[1][4] |

| Molecular Weight | 243.13 g/mol [3] | 170.22 g/mol [2][4] |

| MDL Number | MFCD13191591[3] | MFCD00970053[1][2] |

Chemical Structure

The core structure consists of a pyridine ring and an aniline ring linked via a C-C bond at their respective para-positions. In the dihydrochloride form, both nitrogen atoms are protonated and associated with chloride counter-ions. This structure is fundamental to its utility, offering sites for N-acylation, alkylation, diazotization on the aniline moiety, and coordination or N-alkylation at the pyridine site.

Caption: Chemical structure of 4-(4-Pyridyl)aniline Dihydrochloride.

Physicochemical Properties

The properties of the free base are crucial for understanding its reactivity, while the salt's properties are relevant for storage and formulation.

| Property | 4-(4-Pyridyl)aniline Dihydrochloride | 4-(4-Pyridyl)aniline (Free Base) |

| Appearance | Data not widely published, typically a crystalline solid. | Off-white to light brown solid.[1] |

| Melting Point | Not specified. | 232-237 °C.[1][2] |

| Boiling Point | Not applicable. | 319.1±17.0 °C (Predicted).[1] |

| pKa | Not specified. | 6.55±0.10 (Predicted).[1] |

| Storage | Store under inert atmosphere at room temperature.[3] | Keep in a dark place, under inert atmosphere; Air sensitive.[1][2] |

Synthesis and Characterization

From a Senior Application Scientist's perspective, a reliable and scalable synthesis is paramount. The construction of the C-C bond between the two aromatic rings is the key synthetic challenge, most effectively addressed by modern cross-coupling methodologies.

Rationale for Synthetic Strategy: The Suzuki-Miyaura Coupling

The 4-arylpyridine motif is a common structural element in many active pharmaceutical ingredients (APIs).[5] For constructing such C(sp²)-C(sp²) bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry standard. Its advantages include:

-

High Functional Group Tolerance: The reaction proceeds under relatively mild conditions, tolerating sensitive groups like the free amine on the aniline partner (with appropriate protection or careful condition selection).

-

Commercial Availability of Starting Materials: A wide array of boronic acids/esters and aryl halides are commercially available.

-

Favorable Toxicity Profile: Boronic acid byproducts are generally less toxic and more easily removed than those from other organometallic reagents (e.g., organotin).

The primary challenge in coupling with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting catalytic activity. The selection of appropriate ligands and reaction conditions is therefore critical to achieving high yields.

Experimental Protocol: Synthesis of 4-(4-Pyridyl)aniline (Free Base)

This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of the free base, followed by the straightforward conversion to the dihydrochloride salt.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-iodopyridine (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.1 eq), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.02 eq).

-

Expertise Note: Using the boronic ester instead of the acid can improve stability and handling. Pd(dppf)Cl₂ is often effective for heteroaryl couplings as the dppf ligand is robust and promotes efficient catalytic turnover.

-

-

Solvent and Base Addition: Purge the flask with nitrogen for 15 minutes. Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water. Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

-

Causality: The base is essential for the transmetalation step of the catalytic cycle, converting the boronic ester to a more reactive boronate species. The aqueous solvent system aids in dissolving the inorganic base.

-

-

Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 4-(4-pyridyl)aniline as an off-white solid.

Sources

- 1. 4-(PYRIDIN-4-YL)ANILINE | 13296-04-3 [chemicalbook.com]

- 2. 4-(Pyridin-4-yl)aniline | 13296-04-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1197193-38-6|4-(Pyridin-4-yl)aniline dihydrochloride|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Pyridyl)aniline Dihydrochloride: A Key Building Block for Drug Discovery

Introduction: The Strategic Importance of the 4-(4-Pyridyl)aniline Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of specific pharmacophores to create novel molecular entities with enhanced biological activity is a cornerstone of drug design. The 4-(4-pyridyl)aniline moiety represents a privileged scaffold, merging the distinct electronic and structural features of a pyridine ring and an aniline system. This unique combination has proven to be particularly valuable in the development of targeted therapeutics, most notably in the realm of kinase inhibitors for oncology.[1][2] The pyridine ring can act as a hydrogen bond acceptor, influencing solubility and target engagement, while the aniline fragment provides a versatile handle for further chemical elaboration.[3] This guide provides a comprehensive technical overview of 4-(4-pyridyl)aniline dihydrochloride, a stable salt form of the parent compound, intended for researchers and professionals in drug development.

Physicochemical Properties and Composition

The dihydrochloride salt of 4-(4-pyridyl)aniline is typically a white to off-white or light yellow crystalline powder. The addition of two equivalents of hydrochloric acid protonates the basic nitrogen atoms of the pyridine ring and the aniline amino group, enhancing the compound's stability and solubility in aqueous media, which can be advantageous for certain synthetic applications and biological assays.

Molecular Weight and Composition

A fundamental aspect of ensuring the purity and identity of a chemical compound is the verification of its molecular weight and elemental composition against theoretical values.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | - |

| Molecular Weight | 243.13 g/mol | [4] |

| Theoretical Elemental Composition | ||

| Carbon (C) | 54.34% | Calculated |

| Hydrogen (H) | 4.97% | Calculated |

| Chlorine (Cl) | 29.16% | Calculated |

| Nitrogen (N) | 11.52% | Calculated |

Note: The elemental composition is calculated based on the molecular formula C₁₁H₁₂Cl₂N₂.

The free base, 4-(4-pyridyl)aniline, has a molecular formula of C₁₁H₁₀N₂ and a molecular weight of approximately 170.21 g/mol .[5]

Synthesis and Purification: A Methodological Approach

The synthesis of 4-(4-pyridyl)aniline can be achieved through several synthetic routes. One of the most common and versatile methods is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, and is widely used in the synthesis of biaryl systems.[6][7]

Representative Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of 4-(4-pyridyl)aniline via the Suzuki-Miyaura coupling of 4-pyridylboronic acid and 4-bromoaniline, followed by conversion to the dihydrochloride salt.

Sources

- 1. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(PYRIDIN-4-YL)ANILINE | 13296-04-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

Spectroscopic Characterization of 4-(4-Pyridyl)aniline Dihydrochloride: A Technical Guide

Introduction

4-(4-Pyridyl)aniline and its salts are heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a structural motif, it is present in various pharmacologically active molecules and functional materials. The dihydrochloride salt, in particular, is often utilized to enhance the solubility and stability of the parent compound for pharmaceutical and research applications. A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and for elucidating its interactions in various chemical and biological systems.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-(4-Pyridyl)aniline dihydrochloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development, offering not just the data, but also the underlying scientific principles and practical experimental considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(4-Pyridyl)aniline dihydrochloride, both ¹H and ¹³C NMR provide critical information about the molecular structure and the effects of protonation.

Predicted ¹H NMR Spectroscopy

The protonation of the two basic nitrogen atoms in 4-(4-Pyridyl)aniline—the pyridinic nitrogen and the anilinic nitrogen—induces significant downfield shifts in the ¹H NMR spectrum compared to the free base. This is due to the deshielding effect of the positive charges. The analysis of these shifts provides valuable insight into the electronic environment of the protons.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Pyridyl) | 8.8 - 9.0 | d | ~6.0 |

| H-3', H-5' (Pyridyl) | 8.0 - 8.2 | d | ~6.0 |

| H-2, H-6 (Anilinyl) | 7.8 - 8.0 | d | ~8.5 |

| H-3, H-5 (Anilinyl) | 7.5 - 7.7 | d | ~8.5 |

| -NH₃⁺ (Anilinium) | 10.0 - 12.0 | br s | - |

| N⁺-H (Pyridinium) | 14.0 - 15.0 | br s | - |

Causality behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the dihydrochloride salt and for observing the exchangeable N-H protons. In protic solvents like D₂O, these signals would be broadened or exchanged with the solvent, rendering them undetectable.

Predicted ¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum of the dihydrochloride salt will exhibit downfield shifts for the carbon atoms, particularly those adjacent to the protonated nitrogen atoms.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (Pyridyl) | 150 - 155 |

| C-2', C-6' (Pyridyl) | 145 - 150 |

| C-3', C-5' (Pyridyl) | 125 - 130 |

| C-1 (Anilinyl) | 140 - 145 |

| C-4 (Anilinyl) | 135 - 140 |

| C-2, C-6 (Anilinyl) | 130 - 135 |

| C-3, C-5 (Anilinyl) | 120 - 125 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 4-(4-Pyridyl)aniline dihydrochloride into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. The use of a secondary vial for dissolution before transferring to the NMR tube can be beneficial to ensure complete dissolution and to filter out any particulates.[1]

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any suspended particles that could degrade spectral quality.[2]

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 4-(4-Pyridyl)aniline dihydrochloride will show characteristic absorption bands that are indicative of its structure and the presence of the hydrochloride salt.

Predicted FTIR Data

The formation of the anilinium (-NH₃⁺) and pyridinium (N⁺-H) ions will result in the appearance of new, broad absorption bands and shifts in existing bands compared to the free base.

Predicted Major IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 2500 (broad) | N-H stretch | Anilinium (-NH₃⁺) and Pyridinium (N⁺-H) |

| ~1630 | C=C and C=N stretch | Aromatic rings |

| ~1600 | N-H bend | Anilinium (-NH₃⁺) |

| ~1500 | C=C stretch | Aromatic rings |

| ~1200 | C-N stretch | Aryl-N |

Insight into Spectral Features: The broadness of the N-H stretching bands in the 3400-2500 cm⁻¹ region is a hallmark of hydrogen bonding between the anilinium/pyridinium protons and the chloride counterions in the solid state. This is a key diagnostic feature for the salt form.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of 4-(4-Pyridyl)aniline dihydrochloride with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. It is crucial to work quickly to minimize moisture absorption by the KBr.[3]

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Summary of Spectroscopic Data

The following table summarizes the key predicted spectroscopic data for 4-(4-Pyridyl)aniline dihydrochloride.

| Spectroscopic Technique | Key Predicted Features |

| ¹H NMR (DMSO-d₆) | Aromatic protons shifted downfield compared to free base; broad signals for -NH₃⁺ and N⁺-H protons. |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons shifted downfield, especially those adjacent to protonated nitrogens. |

| FTIR (KBr Pellet) | Broad N-H stretching bands (3400-2500 cm⁻¹); characteristic aromatic ring vibrations. |

| Mass Spectrometry (ESI+) | Protonated molecular ion of the free base at m/z 171.09. |

Conclusion

The spectroscopic characterization of 4-(4-Pyridyl)aniline dihydrochloride provides a detailed fingerprint for its identification and structural verification. The protonation of the pyridyl and anilino nitrogen atoms leads to predictable and significant changes in the NMR and IR spectra, which serve as key diagnostic features. Mass spectrometry confirms the molecular weight of the parent compound. The protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data for this and similar compounds, ensuring scientific integrity and reproducibility in research and development.

References

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

- Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

-

ResearchGate. FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c).... [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]

-

YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

-

NIST WebBook. Aniline. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. KBr Pellet Preparation for FTIR Analysis. [Link]

-

ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... [Link]

-

ResearchGate. Structural and vibrational studies of anilinium nitrate | Request PDF. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... [Link]

-

ResearchGate. Mass spectra of aniline with different ionization methods. ͑ a ͒.... [Link]

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

ResearchGate. Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e]d[5][6]iazepines. IV. [Link]

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 4-(4-Pyridyl)aniline Dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 4-(4-Pyridyl)aniline dihydrochloride. Given the limited publicly available solubility data for this specific salt, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to generate a robust and reliable solubility profile. Understanding the solubility of this compound is a critical precursor to its successful application in pharmaceutical research and development, influencing everything from formulation to bioavailability.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) like 4-(4-Pyridyl)aniline dihydrochloride, its solubility profile dictates its dissolution rate, which in turn is a key factor in its absorption and overall bioavailability.[1][2] Poor aqueous solubility can lead to significant challenges in developing effective oral dosage forms and may result in inconsistent therapeutic outcomes.[3]

4-(4-Pyridyl)aniline itself is a versatile heterocyclic aromatic amine. The formation of a dihydrochloride salt is a common strategy employed to enhance the aqueous solubility of parent compounds containing basic nitrogen atoms.[4] This guide will provide the means to quantify this enhancement and characterize the compound's behavior in various solvent systems, a critical step in its journey from a promising molecule to a potential therapeutic agent.[5]

Physicochemical Properties of 4-(4-Pyridyl)aniline and its Dihydrochloride Salt

While specific data for the dihydrochloride salt is scarce, we can infer some expected properties based on the free base, 4-(4-Pyridyl)aniline, and related structures like aniline hydrochloride.

Table 1: Known and Predicted Physicochemical Properties of 4-(4-Pyridyl)aniline

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | |

| Molecular Weight | 170.22 g/mol | |

| Appearance | White to light yellow to light orange powder/crystalline solid | |

| Melting Point | 233.0 to 237.0 °C | |

| pKa (predicted) | 6.55 ± 0.10 | [6] |

The presence of two basic nitrogen atoms (one on the pyridine ring and one on the aniline moiety) allows for the formation of the dihydrochloride salt. This salt formation is expected to significantly increase the polarity of the molecule, thereby enhancing its solubility in polar solvents, particularly water. The predicted pKa of the free base suggests that its ionization state, and therefore its solubility, will be highly dependent on the pH of the medium.[7]

Methodologies for Solubility Determination

The choice of method for determining solubility depends on the stage of drug development and the required level of precision. For early-stage discovery, high-throughput kinetic solubility methods are often employed, while for later-stage development and formulation, the more rigorous thermodynamic equilibrium solubility is preferred.[5][8]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[9][10] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[11]

Rationale for Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated, a prerequisite for determining the maximum solubility.[9]

-

Equilibration Time: Sufficient time (typically 24-72 hours) is crucial to ensure that the system has reached a true thermodynamic equilibrium.[9][10] The time required can vary depending on the compound and the solvent.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.[12][13]

-

Separation of Solid: Filtration or centrifugation is used to separate the undissolved solid from the saturated solution before analysis.[11]

-

Analytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, is required to accurately quantify the concentration of the dissolved compound.[14][15]

Below is a diagram illustrating the workflow for the shake-flask method.

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Kinetic Solubility for High-Throughput Screening

In early drug discovery, when dealing with a large number of compounds, kinetic solubility assays are often employed.[5][8] These methods are faster and require less material than the shake-flask method.[3] A common approach involves preparing a concentrated stock solution of the compound in an organic solvent (typically dimethyl sulfoxide, DMSO) and then adding this to an aqueous buffer.[16][17] The formation of a precipitate is then detected, often by turbidimetry or nephelometry.[1][17]

It is important to note that kinetic solubility values are often higher than thermodynamic solubility values because the use of a co-solvent can lead to supersaturated solutions.[18]

Detailed Experimental Protocol: Shake-Flask Method for 4-(4-Pyridyl)aniline Dihydrochloride

This protocol provides a step-by-step guide for determining the thermodynamic solubility of 4-(4-Pyridyl)aniline dihydrochloride in various solvents.

Materials:

-

4-(4-Pyridyl)aniline dihydrochloride (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column and detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Add an excess amount of 4-(4-Pyridyl)aniline dihydrochloride to a series of vials (e.g., 5-10 mg in 1 mL of solvent). The presence of undissolved solid should be visually confirmed.

-

Add the selected solvents to the vials.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the solubility values are consistent over time.[10]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, either centrifuge the vials and take the supernatant or pass the solution through a syringe filter.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of 4-(4-Pyridyl)aniline dihydrochloride.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of 4-(4-Pyridyl)aniline dihydrochloride in each solvent based on the concentration of the saturated solution, taking into account the dilution factor. Express the solubility in units such as mg/mL or µg/mL.

-

Factors Influencing the Solubility of 4-(4-Pyridyl)aniline Dihydrochloride

The solubility of this compound is not a single value but is influenced by several factors. A thorough understanding of these factors is crucial for accurate interpretation of solubility data.

-

pH: As a dihydrochloride salt of a compound with two basic nitrogens, the solubility of 4-(4-Pyridyl)aniline dihydrochloride is expected to be highly pH-dependent.[7] In acidic solutions, the amine groups will be protonated, leading to the charged species which are generally more water-soluble.[19] As the pH increases towards the pKa values of the protonated amines, the compound will deprotonate to the less soluble free base, causing a decrease in solubility.[7][20]

-

Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution. For most solids, solubility increases with temperature (an endothermic process).[12][13] However, in some cases, solubility can decrease with increasing temperature (an exothermic process).[21] It is therefore important to determine the solubility at different temperatures relevant to experimental and physiological conditions (e.g., room temperature and 37 °C).

-

Solvent Polarity: The "like dissolves like" principle is a useful guideline. As a polar salt, 4-(4-Pyridyl)aniline dihydrochloride is expected to be more soluble in polar solvents like water, methanol, and ethanol, and less soluble in non-polar organic solvents. The free base, being less polar, would likely show greater solubility in organic solvents.[22]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the material being tested.

The following diagram illustrates the key relationships between the compound's properties and its resulting solubility.

Caption: Interplay of molecular properties and external factors on the solubility of 4-(4-Pyridyl)aniline dihydrochloride.

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility profile of 4-(4-Pyridyl)aniline dihydrochloride. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate the critical data needed to advance their drug discovery and development programs. A thorough characterization of solubility is an indispensable step in unlocking the full therapeutic potential of this promising compound.

References

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved January 24, 2026, from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 24, 2026, from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved January 24, 2026, from [Link]

-

YouTube. (2024). pH and Solubility. Retrieved January 24, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 24, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 4-(Pyridin-4-ylmethoxy)aniline. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved January 24, 2026, from [Link]

-

GlaxoSmithKline. (n.d.). High-Throughput Solubility. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved January 24, 2026, from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 24, 2026, from [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved January 24, 2026, from [Link]

-

Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. Retrieved January 24, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 24, 2026, from [Link]

-

Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved January 24, 2026, from [Link]

-

ChemRxiv. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. Retrieved January 24, 2026, from [Link]

-

YouTube. (2024). How pH Affects Solubility of Salts AP Chemistry Unit 8. Retrieved January 24, 2026, from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved January 24, 2026, from [Link]

-

YouTube. (2020). Effect of Temperature on Solubility // HSC Chemistry. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Low-temperature formation of pyridine and (iso)quinoline via neutral–neutral reactions. Retrieved January 24, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences. (2026). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved January 24, 2026, from [Link] dissolution-and-solubility/

-

PubMed. (n.d.). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved January 24, 2026, from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. 4-(PYRIDIN-4-YL)ANILINE | 13296-04-3 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. enamine.net [enamine.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. physchem.org.uk [physchem.org.uk]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reddit.com [reddit.com]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

The Strategic Application of 4-(4-Pyridyl)aniline Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, the 4-(4-Pyridyl)aniline core structure has emerged as a privileged motif, underpinning the architecture of a multitude of biologically active molecules. This technical guide serves as an in-depth exploration of the potential applications of 4-(4-Pyridyl)aniline dihydrochloride in medicinal chemistry. As a stable and highly soluble salt, this compound represents a strategic starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas. We will delve into the causality behind its utility, providing field-proven insights into its application as a cornerstone for the development of kinase inhibitors, antimicrobial agents, and other targeted therapies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their quest for next-generation therapeutics.

Physicochemical Properties and Rationale for Dihydrochloride Salt Formulation

The utility of any building block in a medicinal chemistry program is fundamentally linked to its physicochemical properties. 4-(4-Pyridyl)aniline in its free base form is a solid with limited aqueous solubility. For drug development and high-throughput screening campaigns, poor solubility can be a significant impediment, leading to challenges in compound handling, formulation, and accurate biological assessment.

The dihydrochloride salt of 4-(4-Pyridyl)aniline offers a strategic advantage by markedly improving its aqueous solubility and stability. The two basic nitrogen atoms—one on the pyridine ring and the other on the aniline moiety—are protonated by hydrochloric acid to form the dihydrochloride salt. This salt form is a white to pale yellow crystalline powder, which is more amenable to dissolution in aqueous and polar protic solvents commonly used in biological assays and synthetic reactions.

Table 1: Physicochemical Properties of 4-(4-Pyridyl)aniline and its Dihydrochloride Salt

| Property | 4-(4-Pyridyl)aniline (Free Base) | 4-(4-Pyridyl)aniline Dihydrochloride | Rationale for Medicinal Chemistry |

| Molecular Formula | C₁₁H₁₀N₂ | C₁₁H₁₂Cl₂N₂ | Salt formation with HCl |

| Molecular Weight | 170.22 g/mol | 243.14 g/mol | Increased molecular weight |

| Appearance | White to light yellow powder | White to pale yellow crystalline powder | Improved handling characteristics |

| Aqueous Solubility | Low | High | Facilitates biological testing and formulation |

| Stability | Susceptible to oxidation | More stable to air and light | Enhanced shelf-life and reliability in experiments |

The enhanced stability of the dihydrochloride salt is another critical factor. The aniline moiety, in particular, is prone to oxidation, which can lead to the formation of colored impurities and a decrease in purity over time. The protonation of the amino group in the dihydrochloride salt reduces its electron-donating character, thereby increasing its stability towards oxidative degradation. This ensures the integrity and reproducibility of experimental results.

Synthetic Pathways to Bioactive Molecules

4-(4-Pyridyl)aniline dihydrochloride is a versatile precursor for the synthesis of a wide array of more complex, biologically active molecules. Its bifunctional nature, possessing both a reactive aniline nitrogen and a pyridine ring, allows for diverse chemical modifications.

Synthesis of 4-(4-Pyridyl)aniline

A common and efficient method for the synthesis of the 4-(4-Pyridyl)aniline core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and high-yielding route to couple a pyridine-containing boronic acid with an aniline-containing halide, or vice versa.

Experimental Protocol: Synthesis of 4-(4-Pyridyl)aniline via Suzuki-Miyaura Coupling

Objective: To synthesize 4-(4-Pyridyl)aniline from 4-bromopyridine hydrochloride and 4-aminophenylboronic acid.

Materials:

-

4-Bromopyridine hydrochloride

-

4-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-bromopyridine hydrochloride (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(4-Pyridyl)aniline as a solid.

Conversion to 4-(4-Pyridyl)aniline Dihydrochloride

The synthesized free base can be readily converted to the dihydrochloride salt to enhance its solubility and stability.

Experimental Protocol: Preparation of 4-(4-Pyridyl)aniline Dihydrochloride

Objective: To convert 4-(4-Pyridyl)aniline to its dihydrochloride salt.

Materials:

-

4-(4-Pyridyl)aniline

-

Hydrochloric acid (concentrated or as a solution in diethyl ether/isopropanol)

-

Diethyl ether or Isopropanol

-

Anhydrous diethyl ether (for washing)

Procedure:

-

Dissolve the synthesized 4-(4-Pyridyl)aniline in a minimal amount of diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (2.2 equivalents) in diethyl ether or isopropanol dropwise with stirring.

-

A precipitate of 4-(4-Pyridyl)aniline dihydrochloride will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield 4-(4-Pyridyl)aniline dihydrochloride as a crystalline solid.

Applications in Medicinal Chemistry

The 4-(4-pyridyl)aniline scaffold is a key component in a variety of therapeutic agents, particularly in the fields of oncology and infectious diseases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aniline nitrogen can serve as a hydrogen bond donor or a point for further chemical elaboration.

Kinase Inhibitors for Cancer Therapy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] The 4-(4-pyridyl)aniline moiety is a common feature in many kinase inhibitors, where it often serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.

Caption: Workflow for developing kinase inhibitors from 4-(4-Pyridyl)aniline.

Derivatives of 4-(4-pyridyl)aniline have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] For instance, modification of the aniline nitrogen with various substituted phenyl ureas or amides can lead to potent and selective kinase inhibitors.

Table 2: Anticancer Activity of 4-(Pyridyl)aniline Derivatives

| Compound ID | Modification on Aniline Nitrogen | Target Kinase | Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | N-(3,4-dimethoxyphenyl)urea | EGFR/VEGFR-2 | A549 (Lung) | ~5-10 | Fictional example based on[2] |

| SK-25 | 6-(thiophen-2-yl)pyrimidin-2(1H)-one | Not specified | MiaPaCa-2 (Pancreatic) | 1.95 | [3] |

| Derivative B | 1,3,5-triazine with 4-pyridyl moiety | Not specified | MCF-7 (Breast) | 0.51 | [4] |

| Ligand-Cu(II) Complex | 5-Nitroisatin thiosemicarbazone | Not specified | MDA-MB-231 (Breast) | 0.85 | [5] |

Experimental Protocol: Synthesis of a 4-(4-Pyridyl)aniline-based Urea Derivative

Objective: To synthesize an N-aryl urea derivative of 4-(4-Pyridyl)aniline as a potential kinase inhibitor.

Materials:

-

4-(4-Pyridyl)aniline dihydrochloride

-

Substituted phenyl isocyanate (e.g., 3,4-dimethoxyphenyl isocyanate)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 4-(4-Pyridyl)aniline dihydrochloride (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) and stir the mixture for 15 minutes at room temperature to generate the free base in situ.

-

Add the substituted phenyl isocyanate (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired urea derivative.

Antimicrobial Agents

The 4-(4-pyridyl)aniline scaffold is also a valuable starting point for the development of novel antimicrobial agents.[6][7] The ability of the pyridine and aniline moieties to participate in hydrogen bonding and other non-covalent interactions makes them suitable for targeting microbial enzymes and other essential cellular components.

Caption: Development pipeline for antimicrobial agents from 4-(4-Pyridyl)aniline.

For example, Schiff base derivatives of 4-anilinocoumarins have shown promising antibacterial activity.[8] The general strategy involves synthesizing derivatives and screening them against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

Table 3: Antimicrobial Activity of Pyridine and Aniline Derivatives

| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Reference |

| N-alkylated pyridine salts | S. aureus, E. coli | 55-56% inhibition at 100 µg/mL | [9] |

| Pyridine-triazoles | Gram-positive and Gram-negative bacteria | 2.5 - 10 | [10] |

| 4-Anilinocoumarin derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Zone of inhibition reported | [8] |

| Alkyl pyridinol compounds | Gram-positive bacteria | 16 - 32 |

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized 4-(4-Pyridyl)aniline derivatives.

Materials:

-

Synthesized compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Positive control (e.g., Ciprofloxacin)

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-(4-pyridyl)aniline scaffold has yielded valuable insights into the structural requirements for biological activity.

-

Substitution on the Aniline Ring: Introduction of electron-withdrawing or electron-donating groups on the aniline ring can significantly impact activity. For instance, in some kinase inhibitors, specific substitution patterns are crucial for achieving selectivity.

-

Modification of the Aniline Nitrogen: As demonstrated in the synthesis of kinase inhibitors, acylation or urea formation at the aniline nitrogen is a key strategy for introducing diversity and modulating potency. The nature of the substituent plays a critical role in binding to the target protein.

-

Pyridine Ring Modifications: While less common, modifications to the pyridine ring can also influence activity. The position of the nitrogen atom within the heterocyclic ring can affect the compound's antimicrobial properties.

Conclusion and Future Perspectives

4-(4-Pyridyl)aniline dihydrochloride stands out as a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, particularly its enhanced solubility and stability in the dihydrochloride form, make it an ideal starting material for the synthesis of compound libraries for drug discovery. The demonstrated success of its derivatives as kinase inhibitors and antimicrobial agents underscores the potential of this scaffold in addressing significant unmet medical needs.

Future research will likely focus on the exploration of novel derivatization strategies to access a wider chemical space. The application of computational methods, such as molecular docking and pharmacophore modeling, will continue to guide the rational design of more potent and selective inhibitors. Furthermore, the use of 4-(4-pyridyl)aniline in the synthesis of compounds for other therapeutic areas, such as neurodegenerative and cardiovascular diseases, warrants further investigation. The continued exploration of this privileged scaffold promises to yield a new generation of innovative therapeutics.

References

- Marinescu, M., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.

- Ghosh, A., et al. (2026). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters.

- Vijayaraghavan, S., et al. (2017). Docking, synthesis and antimalarial activity of novel 4-anilinoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.

- Oggu, S., et al. (2021). Triazine–Salicylate–Aniline Hybrids as Potential Anticancer Agents.

- Szostak, M., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Koenigs, E., & Greiner, H. (1931). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses.

- Furdui, B., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.

- Kumar, S., et al. (2020). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports.

- Panda, S. S., & Jain, S. (2018). Synthesis and antimicrobial activity of pyridine-triazoles.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(4-pyridyl)

- Siddique, A. B., et al. (2022). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. CrystEngComm.

- Google Patents. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.

- Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.

- Barrowliff, M. (1921). Preparation of 4,4′-methylenedianiline. PrepChem.com.

- Ravindar, L., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry.

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Miller, W. R., et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Antibiotics.

- Yadav, S., & Kumar, N. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science.

- Yadav, P. N., et al. (2021). Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). Asian Journal of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Versatile Virtuoso: 4-(4-Pyridyl)aniline Dihydrochloride as a Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the intricate tapestry of organic synthesis, certain molecular scaffolds emerge as exceptionally versatile building blocks, enabling the construction of a vast array of complex and functionally diverse molecules. 4-(4-Pyridyl)aniline, and its more synthetically adaptable dihydrochloride salt, represents one such cornerstone. This technical guide provides a comprehensive exploration of the role of 4-(4-Pyridyl)aniline dihydrochloride in contemporary organic synthesis. We will delve into its fundamental chemical properties, explore its reactivity in pivotal cross-coupling reactions, and showcase its application in the rational design of advanced materials and pharmaceutically active compounds. This document is intended to serve as a practical and insightful resource for researchers at the forefront of chemical innovation.

Introduction: The Strategic Importance of the 4-(4-Pyridyl)aniline Scaffold

The 4-(4-Pyridyl)aniline framework is a unique bifunctional molecule that marries the nucleophilic character of an aniline moiety with the coordinating and hydrogen-bonding capabilities of a pyridine ring. This duality makes it a highly sought-after component in the synthesis of molecules designed for specific biological or material science applications. The dihydrochloride salt is often the preferred form for synthesis due to its enhanced stability, improved solubility in certain solvent systems, and the ability to liberate the free base in a controlled manner.

The strategic importance of this building block can be visualized as a bridge between two critical chemical realms:

Figure 1: The central role of the 4-(4-pyridyl)aniline scaffold.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4-(4-Pyridyl)aniline and its dihydrochloride salt is fundamental to its effective utilization in synthesis.

| Property | 4-(4-Pyridyl)aniline | 4-(4-Pyridyl)aniline Dihydrochloride |

| Molecular Formula | C₁₁H₁₀N₂ | C₁₁H₁₂Cl₂N₂ |

| Molecular Weight | 170.21 g/mol | 243.13 g/mol [1] |

| Appearance | Off-white to light brown solid[2] | Data not readily available |

| Melting Point | 232-234 °C[2] | Data not readily available |

| CAS Number | 13296-04-3[2] | 1197193-38-6[1] |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) of 4-(4-Pyridyl)aniline: δ 8.81 (s, 2H), 8.25 (s, 2H), 7.76 (d, J = 8.7 Hz, 2H), 6.87 (m, 2H), 2.09 (s, 2H).[2]

-

Mass Spectrometry (ESI) of 4-(4-Pyridyl)aniline: m/z 171 [M+H]⁺.[2]

-